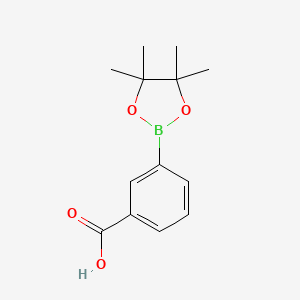

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid

Vue d'ensemble

Description

“3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid” is a chemical compound with the molecular formula C12H18BNO2 . It is also known by other names such as “3-Aminophenylboronic acid pinacol ester” and "Benzenamine, 3- (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-" .

Physical And Chemical Properties Analysis

This compound has a molecular weight of 219.09 g/mol . It has a density of 1.1±0.1 g/cm3, a boiling point of 351.2±25.0 °C at 760 mmHg, and a flash point of 166.2±23.2 °C . It also has a molar refractivity of 63.1±0.4 cm3 .Applications De Recherche Scientifique

Synthesis and Structural Analysis

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid and related compounds are utilized in the synthesis of various boric acid ester intermediates, featuring benzene rings. These compounds are produced through multi-step substitution reactions and their structures are confirmed through techniques such as FTIR, NMR spectroscopy, and mass spectrometry. X-ray diffraction is used for crystallographic analysis, with conformational analyses indicating consistency between molecular structures optimized by density functional theory (DFT) and those determined by X-ray diffraction. These studies highlight the compound's role in facilitating the synthesis of complex organic molecules with potential applications in various fields of chemistry and materials science (Huang et al., 2021).

Application in Fluorescent Probes

This compound has been used in the development of boronic ester-based fluorescent prochelators, which respond to various stimuli, such as hydrogen peroxide and metal ions, by altering their fluorescence. These prochelators exhibit changes in their fluorescence intensity upon interaction with specific elements or compounds, making them useful in sensing applications, particularly in biological contexts. For instance, certain prochelators can report on intracellular changes in response to external stimuli (Hyman & Franz, 2012).

Enhanced Stability and Cytoprotection

Modifications of compounds similar to this compound have been studied to improve their hydrolytic stability and efficiency in prochelator-to-chelator conversion. These enhancements are significant for their potential use in cellular protection against oxidative stress. By increasing hydrolytic stability, these compounds can provide better protection against cellular damage caused by reactive oxygen species, making them valuable in biomedical research and potential therapeutic applications (Wang & Franz, 2018).

Detection of Explosive Compounds

One application in the field of security involves the detection of hydrogen peroxide vapor, a key component of peroxide-based explosives. Certain derivatives of this compound exhibit fast deboronation velocity in the presence of H2O2 vapor, enabling the rapid detection of this compound. This makes them useful in the development of sensors for explosive detection, highlighting their potential in enhancing security measures (Fu et al., 2016).

Scientific Research Applications of this compound

Synthesis and Structural Analysis

- Molecular Synthesis and Crystal Structure : This compound and its derivatives are extensively used in synthesizing boric acid ester intermediates. These intermediates are synthesized through multi-step substitution reactions and analyzed using FTIR, NMR spectroscopy, mass spectrometry, and X-ray diffraction. The molecular structures are optimized using density functional theory (DFT) for deeper insight into their physicochemical properties (Huang et al., 2021).

Fluorescent Probes and Oxidative Stress

- Development of Fluorescent Prochelators : Boronic ester-based fluorescent prochelators, using derivatives of this compound, have been developed to detect transition metal ions and hydrogen peroxide. These prochelators undergo a fluorescence response upon interaction with these stimuli, making them valuable in cellular and molecular biology research (Hyman & Franz, 2012).

- Cytoprotection against Oxidative Stress : Modifications of similar compounds enhance hydrolytic stability and prochelator-to-chelator conversion efficiency, potentially protecting cells against oxidative stress. This application is crucial in biomedical research, particularly for therapies involving reactive oxygen species (Wang & Franz, 2018).

Detection and Security Applications

- Detection of Explosive Compounds : Derivatives of this compound show potential in the rapid detection of hydrogen peroxide vapor, a key component in peroxide-based explosives. This application is significant for security and surveillance purposes (Fu et al., 2016).

Additional Applications

- Suzuki Coupling and Polymer Synthesis : The compound is also utilized in the Suzuki coupling reactions, particularly in synthesizing (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)arenes. This method is effective for creating compounds with various functional groups, which is essential in polymer chemistry and materials science (Takagi & Yamakawa, 2013).

Mécanisme D'action

Target of Action

The primary target of the compound 3-Carboxyphenylboronic acid pinacol ester is the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

The 3-Carboxyphenylboronic acid pinacol ester interacts with its targets through a process called transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This compound can also be converted to a mixture of organotrifluoroborate and pinacol .

Biochemical Pathways

The 3-Carboxyphenylboronic acid pinacol ester affects the Suzuki–Miyaura cross-coupling reaction pathway . This pathway involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .

Pharmacokinetics

It’s known that these compounds are only marginally stable in water , which could impact their bioavailability.

Result of Action

The result of the action of 3-Carboxyphenylboronic acid pinacol ester is the formation of new carbon–carbon bonds via the Suzuki–Miyaura cross-coupling reaction . This leads to the creation of new organic compounds .

Action Environment

The action of 3-Carboxyphenylboronic acid pinacol ester is influenced by environmental factors such as pH. The rate of reaction of these compounds is considerably accelerated at physiological pH . Therefore, the compound’s action, efficacy, and stability can be significantly influenced by the pH of the environment .

Propriétés

IUPAC Name |

3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17BO4/c1-12(2)13(3,4)18-14(17-12)10-7-5-6-9(8-10)11(15)16/h5-8H,1-4H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPWAPCOSDAFWFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17BO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10370423 | |

| Record name | 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10370423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

269409-73-6 | |

| Record name | 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10370423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Dimethylamino-1-[(4-imidazol-1-yl)phenyl]propen-1-one](/img/structure/B1363333.png)

![4-Chloro-2-methylthieno[2,3-d]pyrimidine](/img/structure/B1363383.png)